molecular formula C14H16FN3O B7471924 3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

Cat. No. B7471924
M. Wt: 261.29 g/mol
InChI Key: NIZKUBSAPCKZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazolylbenzamides. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound is believed to form hydrogen bonds and hydrophobic interactions with the amino acid residues of the enzyme, leading to the disruption of its catalytic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide are still under investigation. However, it has been reported to exhibit anti-inflammatory and anti-cancer activities in vitro. The compound has also been shown to reduce blood glucose levels in diabetic mice, indicating its potential application in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments include its high potency and selectivity towards enzymes of interest. The compound is also relatively easy to synthesize and purify. However, the limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

For the research on 3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide include the optimization of its pharmacokinetic properties, such as improving its solubility and stability. The compound may also be tested in animal models to evaluate its efficacy and safety in vivo. Furthermore, its potential applications in the treatment of other diseases such as neurodegenerative disorders and infectious diseases may also be explored.

Synthesis Methods

The synthesis of 3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the reaction of 3-fluoro-4-methylbenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to obtain the final product.

Scientific Research Applications

3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has shown potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against several enzymes such as human leukocyte elastase, cathepsin G, and protein tyrosine phosphatase 1B. These enzymes are involved in various pathological conditions such as inflammation, cancer, and diabetes. Therefore, the compound may serve as a lead molecule for the development of new drugs targeting these enzymes.

properties

IUPAC Name

3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-8-5-6-11(7-12(8)15)14(19)16-13-9(2)17-18(4)10(13)3/h5-7H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZKUBSAPCKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N(N=C2C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

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